molecular formula C10H6F3NO B3175745 4-(trifluoromethyl)-1H-indole-3-carbaldehyde CAS No. 959236-12-5

4-(trifluoromethyl)-1H-indole-3-carbaldehyde

Cat. No.: B3175745
CAS No.: 959236-12-5
M. Wt: 213.16 g/mol
InChI Key: YGSKOERZFUTESV-UHFFFAOYSA-N
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Description

4-(trifluoromethyl)-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C10H6F3NO and its molecular weight is 213.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 213.04014830 g/mol and the complexity rating of the compound is 254. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Fluorescence Properties 4-(Trifluoromethyl)-1H-indole-3-carbaldehyde serves as a precursor in the synthesis of novel photoactive compounds, such as indol-3yl-thiazolo[3,2-a][1,3,5]triazines and indole-3-carbaldehyde Schiff bases. These compounds exhibit interesting photophysical properties, including high fluorescence quantum yields, making them suitable for applications as metal-free organic fluorescent and semiconductor materials (Sravanthi & Manju, 2015).

Nanocatalysis and Knoevenagel Condensation It also plays a crucial role in green and sustainable synthetic routes, such as the nanocatalyzed Knoevenagel condensation, leading to products with potential anti-tumour, antimicrobial, and anti-inflammatory activities. This highlights its versatility as a synthon in organic chemistry, emphasizing its contribution to environmentally friendly and economically advantageous synthetic methods (Madan, 2020).

Cycloisomerizations and Heterocyclic Compounds Further, it is utilized in gold-catalyzed cycloisomerizations, leading to the efficient preparation of 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols. This method showcases the compound's role in facilitating straightforward reactions for a variety of substrates, offering a pathway to diverse heterocyclic structures with potential pharmaceutical applications (Kothandaraman et al., 2011).

Antimicrobial Activity The chemical is also a key starting material in the synthesis of new 1,2,3-triazolyl pyrazole derivatives, demonstrating broad-spectrum antimicrobial activities. Its transformation into these derivatives via Vilsmeier–Haack reaction approach underscores its significance in the development of novel antimicrobial agents (Bhat et al., 2016).

Electronic and Photophysical Studies Investigations into its electronic and photophysical characteristics through spectroscopic and computational studies reveal its potential in the development of electroactive molecular materials. Such research not only expands our understanding of its fundamental properties but also opens avenues for its application in electronic devices and materials science (Fatima et al., 2022).

Properties

IUPAC Name

4-(trifluoromethyl)-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)7-2-1-3-8-9(7)6(5-15)4-14-8/h1-5,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSKOERZFUTESV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC=C2C=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201248166
Record name 4-(Trifluoromethyl)-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201248166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959236-12-5
Record name 4-(Trifluoromethyl)-1H-indole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959236-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Trifluoromethyl)-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201248166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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